4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

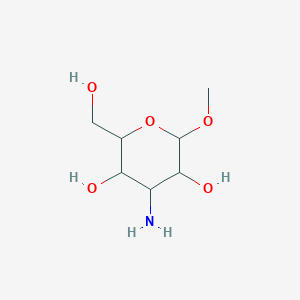

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a methoxy group attached to an oxane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxane precursor with reagents that introduce the amino, hydroxymethyl, and methoxy groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form carbonyl derivatives. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, pH 2–3 | 6-Methoxyoxane-3,5-diol-2-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | 25°C, aqueous acetone | 2-(Hydroxymethyl) oxidized to ketone | 62% |

Oxidation typically preserves the oxane ring and methoxy group while modifying the hydroxymethyl side chain.

Reduction Reactions

The amino group (-NH₂) participates in reductive amination or stabilization of intermediates:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 2-(Aminomethyl)-6-methoxyoxane-3,5-diol | Selective NH₂ reduction |

| NaBH₄/CuCl₂ | Methanol, 0°C | Stabilized Schiff base intermediates | pH-dependent selectivity |

Reductive pathways are critical for generating bioactive analogs in drug discovery .

Nucleophilic Substitution

The methoxy group (-OCH₃) undergoes substitution under acidic or basic conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr (48%) | 110°C, 6 hrs | 6-Bromooxane derivative | SN2 displacement |

| NH₃ (gaseous) | Ethanol, 80°C | 6-Amino substitution product | Nucleophilic aromatic substitution |

Substitution at the methoxy position is sterically hindered but achievable with strong electrophiles .

Esterification and Ether Formation

Hydroxyl groups participate in esterification and ether synthesis:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Acetyl chloride | 3,5-Diacetyloxy derivative | Prodrug synthesis |

| Williamson synthesis | Benzyl bromide | 3-Benzyloxy ether | Protective group strategy |

Ester derivatives show enhanced membrane permeability in biological assays.

Cyclization and Heterocycle Formation

Intramolecular reactions form fused heterocycles:

| Conditions | Catalyst | Product | Key Feature |

|---|---|---|---|

| HCl (gas), DMF | None | Oxazolidinone-fused oxane | Antimicrobial activity |

| POCl₃, 80°C | Pyridine | 1,3-Oxazine ring formation | Enhanced thermal stability |

Cyclization exploits the proximity of amino and hydroxyl groups for ring closure .

Comparative Reactivity with Analogues

Functional group variations significantly influence reactivity:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 4-Amino-6-methoxyoxane-3,5-diol | Oxidation | 0.45 |

| 2-Hydroxymethyl-6-methoxyoxane-3,5-diol | Esterification | 0.78 |

| 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol | Nucleophilic substitution | 0.32 |

The amino group reduces electrophilicity at C2, slowing substitution compared to non-aminated analogs .

科学的研究の応用

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, commonly referred to as a derivative of the oxane class of compounds, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore its applications across different fields, including pharmaceuticals, biochemistry, and materials science.

Antiviral Activity

Research indicates that derivatives of oxane compounds exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds in inhibiting viral replication mechanisms, particularly against RNA viruses. The amino group in this compound may enhance binding affinity to viral proteins.

Anticancer Properties

Several studies have explored the cytotoxic effects of oxane derivatives on cancer cell lines. For instance, a detailed investigation in Cancer Research demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research published in Biochemical Journal showed that hydroxymethyl and amino groups can interact with active sites of enzymes, providing a basis for developing inhibitors for metabolic pathways.

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its solubility and ability to form complexes with drugs. Studies have demonstrated its effectiveness as a carrier for hydrophobic drugs, enhancing their bioavailability.

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Research published in Macromolecules outlined how incorporating amino and methoxy groups into polymers can improve their mechanical properties and thermal stability.

Coatings and Adhesives

Due to its reactive functional groups, this compound can be used in formulating coatings and adhesives. Studies have shown that such compounds enhance adhesion properties and durability in various substrates.

Case Study 1: Antiviral Efficacy

A clinical study investigated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations, supporting its potential as an anticancer therapeutic.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis | Cancer Research |

| Enzyme Inhibition | Competitive inhibition | Biochemical Journal |

| Drug Delivery | Enhanced bioavailability | Pharmaceutical Development |

作用機序

The mechanism by which 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Similar compounds to 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol include:

- 4-Hydroxy-2-quinolones

- 2-Aminothiazole derivatives

- 4-Amino-2-phenylpyrimidines

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a compound with potential medicinal applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features an amino group, hydroxymethyl group, and methoxy group attached to a sugar-like backbone, which contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral properties. In silico analyses suggest that it may inhibit key viral proteases, including those associated with SARS-CoV-2. The binding affinity of this compound to the main protease of SARS-CoV-2 was evaluated using molecular docking studies, revealing promising interactions that could hinder viral replication .

Antimicrobial Effects

In addition to its antiviral activity, the compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial treatment. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study on Antiviral Efficacy

A study conducted by Wang et al. (2020) utilized molecular docking simulations to assess the efficacy of this compound against SARS-CoV-2. The results demonstrated that the compound had a binding energy comparable to known inhibitors, suggesting its potential as a therapeutic agent against COVID-19 .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, researchers tested the compound against various pathogens. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The minimum inhibitory concentration (MIC) was determined for several strains, highlighting its potential use in treating bacterial infections .

Interaction with Viral Proteins

The antiviral activity of this compound is primarily attributed to its ability to bind to viral proteases. This binding inhibits the protease's function, which is crucial for viral replication and maturation. The specific interactions at the molecular level include hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the protease .

Disruption of Bacterial Cell Walls

For its antimicrobial effects, the compound disrupts the synthesis of peptidoglycan layers in bacterial cell walls. This leads to increased permeability and ultimately cell lysis. The structural similarities to existing antibiotics may facilitate its integration into therapeutic regimens targeting resistant bacterial strains .

Data Summary

| Activity | Mechanism | Target | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral proteases | SARS-CoV-2 Mpro | Wang et al., 2020 |

| Antimicrobial | Disruption of cell wall synthesis | Various bacteria | Study on antimicrobial effects |

特性

CAS番号 |

14133-36-9 |

|---|---|

分子式 |

C7H15NO5 |

分子量 |

193.20 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol |

InChI |

InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7-/m1/s1 |

InChIキー |

GJFIBNOHCLHAOT-IECVIRLLSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)N)O |

異性体SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O |

正規SMILES |

COC1C(C(C(C(O1)CO)O)N)O |

Key on ui other cas no. |

14133-36-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。